molecular formula C10H16O3 B2466033 2-Oxaspiro[4.5]decane-3-carboxylic acid CAS No. 2344681-38-3

2-Oxaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2466033
CAS No.: 2344681-38-3
M. Wt: 184.235
InChI Key: NQAIIHQBPMYVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[45]decane-3-carboxylic acid is a spiro compound characterized by a unique bicyclic structure that includes an oxaspiro ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-Oxaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]decane-3-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and spiro ring structure. These interactions can influence various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spiro ring structure and the presence of a carboxylic acid functional group. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

IUPAC Name

2-oxaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-6-10(7-13-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAIIHQBPMYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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